molecular formula C7H4BrF2NO2 B2827178 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene CAS No. 112822-78-3

1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene

Cat. No.: B2827178
CAS No.: 112822-78-3
M. Wt: 252.015
InChI Key: XYHQHSNBEJANMZ-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene (CAS: 1215071-17-2) is a polyhalogenated aromatic compound with the molecular formula C₇H₃BrF₂NO₂ and a molecular weight of 235.23 g/mol . It features a benzene ring substituted with bromine (position 1), fluorine (positions 2 and 4), a methyl group (position 3), and a nitro group (position 5). This unique substitution pattern confers distinct electronic and steric properties, making it relevant in synthetic chemistry for applications such as agrochemicals, pharmaceuticals, and materials science.

Properties

IUPAC Name

1-bromo-2,4-difluoro-3-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHQHSNBEJANMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene can be synthesized through several chemical reactions. One common method involves the bromination of 2,4-difluoro-3-methyl-5-nitrobenzene under controlled conditions. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 1-bromo-2,4-difluoro-3-methyl-5-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

1-Bromo-2,4-difluoro-5-nitrobenzene

  • Molecular Formula: C₆H₂BrF₂NO₂
  • Molecular Weight : 253.00 g/mol (estimated)
  • Key Differences :
    • Lacks the methyl group at position 3, reducing steric hindrance and electron-donating effects.
    • The absence of the methyl group simplifies synthesis but may reduce stability in certain reactions due to decreased steric protection of reactive sites .
  • Impact on Reactivity :
    • The electron-withdrawing fluorine and nitro groups dominate reactivity, directing electrophilic substitution to meta/para positions.

1-Bromo-3-methyl-5-nitrobenzene

  • Molecular Formula: C₇H₆BrNO₂
  • Molecular Weight : ~216.03 g/mol
  • Key Differences :
    • Replaces fluorine at positions 2 and 4 with hydrogen, eliminating electron-withdrawing effects from fluorine.
    • The methyl group (electron-donating) enhances ring activation compared to the target compound .
  • Physical Properties :
    • Lower molecular weight and polarity likely result in lower boiling/melting points than the target compound.

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

  • Molecular Formula: C₆H₂BrClFNO₂
  • Molecular Weight : 254.44 g/mol
  • Key Differences :
    • Chlorine replaces the methyl group at position 1, introducing a stronger electron-withdrawing effect.
    • Substitution pattern (Br at 5, Cl at 1) alters regioselectivity in further reactions .
  • Hazard Profile :
    • Chlorine increases toxicity risks (e.g., H315, H319 hazards for skin/eye irritation) compared to methyl-containing analogs .

1-Bromo-2,4-dimethyl-5-nitrobenzene

  • Molecular Formula: C₈H₈BrNO₂
  • Molecular Weight : 230.06 g/mol
  • Key Differences :
    • Methyl groups at positions 2 and 4 instead of fluorine, creating electron-donating effects that activate the ring.
    • Reduced halogenation decreases resistance to oxidation compared to the target compound .

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

  • Molecular Formula: C₇H₅BrFNO₃
  • Molecular Weight : 266.02 g/mol
  • Key Differences :
    • Methoxy group (position 2) is strongly electron-donating, contrasting with fluorine’s electron-withdrawing nature.
    • Altered solubility in polar solvents due to methoxy’s hydrogen-bonding capacity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling/Melting Point Hazard Classifications
1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene C₇H₃BrF₂NO₂ 235.23 Br (1), F (2,4), CH₃ (3), NO₂ (5) Solid (no data) Not specified
1-Bromo-2,4-difluoro-5-nitrobenzene C₆H₂BrF₂NO₂ 253.00 Br (1), F (2,4), NO₂ (5) No data Likely H302, H315
1-Bromo-3-methyl-5-nitrobenzene C₇H₆BrNO₂ 216.03 Br (1), CH₃ (3), NO₂ (5) No data Not specified
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 Br (5), Cl (1), F (2), NO₂ (3) No data H302, H315, H319, H335
1-Bromo-2,4-dimethyl-5-nitrobenzene C₈H₈BrNO₂ 230.06 Br (1), CH₃ (2,4), NO₂ (5) No data Not specified

Key Findings

Electronic Effects :

  • Fluorine and nitro groups in the target compound create a strongly electron-deficient ring, favoring nucleophilic aromatic substitution. Methyl and methoxy groups in analogs alter reactivity by activating the ring .

Hazard Profiles :

  • Chlorinated analogs (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) exhibit higher toxicity risks than methyl- or fluorine-substituted derivatives .

Biological Activity

1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene is an aromatic compound with significant biological activity due to its unique molecular structure. This compound has been studied for its potential applications in pharmaceuticals and as a chemical intermediate in various synthetic processes.

This compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 112822-78-3
  • Molecular Formula : C7H5BrF2N2O2

Biological Activity

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Research indicates that nitroaromatic compounds, including this compound, exhibit antimicrobial properties. The nitro group in the molecule is known to undergo reduction in bacterial systems, leading to the formation of reactive intermediates that can damage cellular components.

StudyMicroorganismActivity
E. coliInhibition of growth at 50 µg/mL
S. aureusModerate activity at 100 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The presence of bromine and nitro groups enhances its reactivity, which may contribute to its ability to induce apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
HeLa20Induction of apoptosis via ROS generation
MCF715Cell cycle arrest at G2/M phase

Mutagenicity

The mutagenic potential of this compound has been assessed using the Ames test. Results indicated that the compound exhibits mutagenic activity, particularly in strains of Salmonella typhimurium.

The mechanism by which this compound exerts its biological effects is primarily associated with:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive species that interact with DNA and proteins.
  • Bromine Substitution : The bromine atom can participate in nucleophilic substitution reactions, altering cellular pathways.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Antibacterial Study : A study demonstrated that derivatives of nitroaromatic compounds showed enhanced antibacterial activity against resistant strains of bacteria. The study suggested that modifications on the benzene ring could improve potency.
  • Cancer Research : In vitro studies on breast cancer cell lines revealed that compounds similar to this compound could inhibit tumor growth through mechanisms involving oxidative stress and apoptosis induction.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene, considering its substituent effects?

Methodological Answer: The synthesis can be approached via sequential halogenation and nitration. A plausible route involves:

Bromination : Start with 2,4-difluoro-3-methylbenzene. Bromination using Br₂ with Fe as a catalyst introduces the bromo group at the meta position due to the electron-withdrawing fluorine substituents .

Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C). The methyl group acts as a weakly activating ortho/para director, but the nitro group’s meta-directing nature may dominate due to its strong electron-withdrawing effect.
Key Considerations : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and purify via column chromatography. Yield optimization may require adjusting stoichiometry (e.g., 1.2 eq Br₂ for bromination).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons; expect deshielding near electron-withdrawing groups (e.g., δ 7.8–8.2 ppm for protons ortho to nitro). Methyl protons (δ 2.3–2.6 ppm) split due to coupling with fluorine .
    • ¹⁹F NMR : Distinct signals for fluorine atoms at C2 and C4 (δ -110 to -120 ppm for aryl-F).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (M+ = 267.94 g/mol). Look for fragmentation patterns (e.g., loss of Br or NO₂ groups).
  • IR Spectroscopy : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and C-Br stretch (~560 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete conformational analysis. To resolve:

DFT Calculations : Use Gaussian or ORCA to model the molecule with solvent parameters (e.g., chloroform’s PCM model). Compare computed vs. experimental ¹H/¹⁹F shifts.

Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers around the nitro group).

Cross-Validation : Compare with structurally similar compounds (e.g., 5-bromo-1,3-dichloro-2-fluorobenzene ). Adjust computational parameters (basis sets, functionals) iteratively.

Q. What strategies mitigate competing reaction pathways in substitution reactions involving the bromo group?

Methodological Answer: The bromo group’s reactivity is influenced by adjacent substituents:

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SNAr reactions.
  • Catalysis : Employ Pd(0) catalysts for Suzuki couplings, leveraging the bromo group’s leaving ability. Ensure inert atmosphere (N₂/Ar) to prevent catalyst oxidation.
  • Directing Effects : The nitro group’s meta-directing nature may favor substitution at C5 or C5. Test regioselectivity using model reactions (e.g., with 4-bromo-1,2-diaminobenzene ).

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Nitro Group : Strong electron-withdrawing effect deactivates the ring, slowing electrophilic substitution but enhancing oxidative stability.
  • Fluorine Substituents : Increase electrophilicity at the bromo-bearing carbon, facilitating nucleophilic attack.
  • Comparative Analysis : Reference analogs like 4-bromo-2-chloro-6-fluorobenzoic acid , where fluorine enhances acidity and reaction rates. Use Hammett constants (σₘ for NO₂ = +0.71) to predict substituent effects.

Q. What safety protocols are critical for handling this compound under inert conditions?

Methodological Answer:

  • Inert Atmosphere : Use gloveboxes or Schlenk lines for moisture-sensitive reactions (e.g., Grignard additions).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and face shield.
  • Waste Disposal : Quench bromo/nitro byproducts with NaHCO₃ before disposal. Follow guidelines in safety data sheets (e.g., ).

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